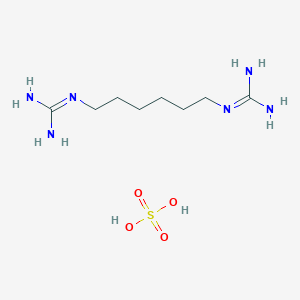![molecular formula C8H4O2S B019949 Benzo[b]thiophene-2,3-dione CAS No. 493-57-2](/img/structure/B19949.png)
Benzo[b]thiophene-2,3-dione
Vue d'ensemble
Description
Benzo[b]thiophene-2,3-dione, also known as Thioisatin, is a heterocyclic compound with the formula C8H4O2S . It has a molecular weight of 164.181 . It is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
Synthesis Analysis
The synthesis of Benzo[b]thiophene-2,3-dione and its derivatives has been explored in various studies. For instance, [4 + 2]-Photocycloadditions of benzo[b]thiophene-2,3-dione with electron-rich and electron-deficient alkenes have been described . Another study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2,3-dione consists of a five-membered ring with one sulfur atom . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Benzo[b]thiophene-2,3-dione has been involved in photoinduced [4 + 2] cycloaddition reactions with alkenes . In these reactions, olefins preferentially add at both carbonyl groups to give the head-to-head [4 + 2] cycloadducts, i.e., dioxanes only .
Physical And Chemical Properties Analysis
Benzo[b]thiophene-2,3-dione is an orange solid . It has a molecular weight of 164.181 . The IUPAC Standard InChI for this compound is InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6 (5)11-8 (7)10/h1-4H .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs, such as Benzo[b]thiophene-2,3-dione, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Agents
Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Diaryldisulfides
A facile synthesis of symmetric diaryldisulfides in 55-75% yield by nucleophilic ring opening of benzo[b]thiophene-2,3-diones has been described .
Optoelectronic Devices
Unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives with one or two tert-butyl-dimethylsilyl groups on each thiophene ring have been designed and synthesized as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
Orientations Futures
Propriétés
IUPAC Name |
1-benzothiophene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESOLAAORBNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197760 | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2,3-dione | |
CAS RN |
493-57-2 | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]thiophene-2,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophene-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Benzo[b]thiophene-2,3-dione?
A1: Benzo[b]thiophene-2,3-dione, commonly referred to as thioisatin, possesses a fused ring system incorporating both benzene and thiophene moieties. While the provided abstracts lack specific spectroscopic data, its structure can be deduced:
Q2: What are the key reactions Benzo[b]thiophene-2,3-dione undergoes?
A2: Benzo[b]thiophene-2,3-dione displays rich reactivity due to its electrophilic C-3 carbonyl group. Some significant reactions include:
- 1,3-Dipolar Cycloadditions: It readily reacts with azomethine ylides, forming spiroheterocycles. This reaction is highly regioselective, influenced by the electronic nature of the dipolarophile. [, ]
- Photochemical Reactions: Upon exposure to UV light, it undergoes [4+2] cycloaddition with alkenes, yielding dioxene derivatives. [, ]
- Reactions with Phosphorous Compounds: Dialkyl phosphites convert it to dialkyl phosphates, while trialkyl phosphites facilitate reductive dimerization to isothioindigo. []
- Grignard Reactions: Reacting with Grignard reagents yields 2,3-dihydroxy-2,3-diaryl(aralkyl)benzo[b]-thiophenes, which can undergo pinacolone rearrangement to form benzo[b]thiophene-2-ones. []
Q3: How does Benzo[b]thiophene-2,3-dione react with nucleophiles?
A: While the provided abstracts don't elaborate on general nucleophilic reactions, they highlight its reactivity with specific nucleophiles like Grignard reagents [] and phosphites. [] Further research on its reactions with other nucleophiles could unveil new synthetic routes to diverse benzothiophene derivatives.
Q4: Can Benzo[b]thiophene-2,3-dione be utilized in synthesizing other heterocycles?
A4: Absolutely! Its versatility as a building block for various heterocycles is evident:
- Spiroheterocycles: Reacting with azomethine ylides derived from compounds like proline or tetrahydroisoquinoline-3-carboxylic acid generates diverse spiro-pyrrolidines and spiro-isoquinolines. []
- 1,2,4-triazine-5,6-diones: Condensation reactions with amidrazones afford 1,2,4-triazine-5,6-dione derivatives. []
- Thiocoumarin Derivatives: Specific reaction conditions with Benzo[b]thiophene-2,3-dione can lead to the formation of thiocoumarin derivatives. []
Q5: Has computational chemistry been employed in studying Benzo[b]thiophene-2,3-dione?
A5: Yes, semiempirical calculations have been used to:
- Investigate Regioselectivity: Molecular orbital calculations helped rationalize the regioselectivity observed in 1,3-dipolar cycloaddition reactions with azomethine ylides. []
- Understand Stereochemistry: Semiempirical studies provided insights into the stereochemical outcome of condensation reactions with various heterocyclic compounds, explaining the exclusive formation of anti-monocondensation products. []
Q6: Are there any studies on the stability and formulation of Benzo[b]thiophene-2,3-dione?
A6: The provided abstracts don't delve into stability or formulation aspects. Investigating its stability under various storage conditions (temperature, humidity, light) and exploring different formulation strategies would be crucial for its potential pharmaceutical applications.
Q7: What are the environmental impacts of Benzo[b]thiophene-2,3-dione?
A7: The provided research doesn't offer insights into its environmental impact. Evaluating its ecotoxicological profile, degradation pathways, and potential for bioaccumulation is vital to ensure its responsible use and minimize any adverse effects on the environment.
Q8: What is the historical context of Benzo[b]thiophene-2,3-dione research?
A: While a detailed historical account is absent, the provided abstracts indicate a longstanding interest in Benzo[b]thiophene-2,3-dione chemistry. Early work explored its reactions with phosphorous compounds and Grignard reagents. [, ] More recent studies focus on its use in synthesizing complex spiroheterocycles and exploring its photochemical reactivity. [, , ] This sustained interest underscores its continued relevance in organic and medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)


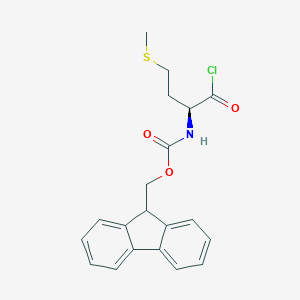

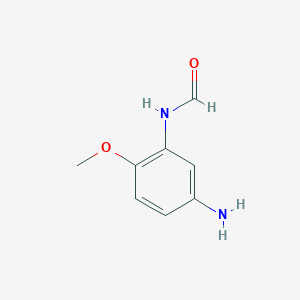
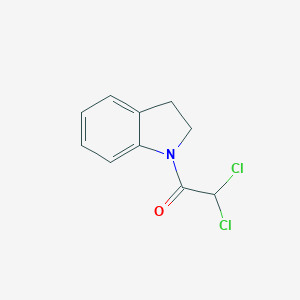

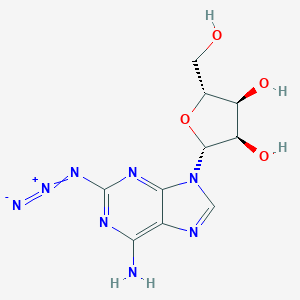

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

